molecular formula C9H19O2PS B14272288 O,S-Diethyl cyclopentylphosphonothioate CAS No. 184642-09-9

O,S-Diethyl cyclopentylphosphonothioate

Cat. No.: B14272288
CAS No.: 184642-09-9
M. Wt: 222.29 g/mol
InChI Key: NCPYTVCQXSVOJE-UHFFFAOYSA-N
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Description

O,S-Diethyl methylphosphonothioate (CAS 2511-10-6) is an organophosphorus compound with the molecular formula C₅H₁₃O₂PS and a molecular weight of 168.19 g/mol . It is characterized by a phosphonothioate core, where a methyl group is bonded to phosphorus, and ethyl groups occupy the oxygen and sulfur positions. This compound is widely used as a cholinesterase inhibitor and serves as a precursor in pharmaceuticals, intermediates, and fine chemicals . Key physicochemical properties include a logP (octanol/water) of 2.599 and a logWS (water solubility) of -3.16, indicating moderate lipophilicity and low aqueous solubility .

Properties

CAS No.

184642-09-9

Molecular Formula

C9H19O2PS

Molecular Weight

222.29 g/mol

IUPAC Name

[ethoxy(ethylsulfanyl)phosphoryl]cyclopentane

InChI

InChI=1S/C9H19O2PS/c1-3-11-12(10,13-4-2)9-7-5-6-8-9/h9H,3-8H2,1-2H3

InChI Key

NCPYTVCQXSVOJE-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1CCCC1)SCC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Protocol

The thionation of O,O-diethyl cyclopentylphosphonate to O,S-diethyl cyclopentylphosphonothioate via Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) follows a [2+2] cycloaddition mechanism. The reaction initiates with the thermal activation of Lawesson’s reagent, generating a dithiophosphinic ylide intermediate that undergoes cycloaddition with the phosphoryl oxygen of the phosphonate. Subsequent cycloreversion releases the thiophosphoryl product and a trimeric byproduct.

Typical conditions involve refluxing the phosphonate (1.0 equiv) with Lawesson’s reagent (1.2 equiv) in anhydrous toluene or benzene at 110°C for 12–24 hours. Recent studies demonstrate that microwave irradiation at 150°C reduces reaction times to 2–4 hours while maintaining yields above 85%. Solvent polarity significantly influences reaction kinetics, with non-polar solvents like toluene favoring higher selectivity by minimizing side reactions such as ligand exchange.

Optimization Studies

Principal component analysis (PCA) of reaction variables (temperature, solvent, time) reveals that temperature exerts the strongest influence on yield (loading factor = 0.89), followed by solvent dielectric constant (loading factor = 0.76). For cyclopentyl derivatives, optimal parameters derived from analogous methylphosphonothioates suggest:

  • Temperature: 130–140°C
  • Solvent: Xylene (ε = 2.3)
  • Time: 8 hours

These conditions achieve near-quantitative conversion while avoiding decomposition of the cyclopentyl moiety, which becomes significant above 150°C.

Phosphorus Pentasulfide-Mediated Thionation

Two-Step Synthesis from Cyclopentylphosphonic Dichloride

An alternative route employs phosphorus pentasulfide (P₄S₁₀) as the thionating agent. The process involves:

  • Formation of O,O-diethyl cyclopentylphosphonodithioate : Reacting cyclopentylphosphonic dichloride with ethanol (2.5 equiv) and P₄S₁₀ (1.1 equiv) in pyridine at 60–80°C for 6 hours.
  • Selective Oxidation-Chlorination : Treating the dithioate intermediate with controlled chlorine gas (0.9 equiv) at 30–60°C in the presence of phosphorus trichloride catalyst (1–5 mol%).

This method yields this compound with 78–82% purity, requiring subsequent distillation under reduced pressure (10–30 mmHg, 90–110°C) to achieve >99% purity.

Comparative Efficiency

While P₄S₁₀ offers cost advantages over Lawesson’s reagent, its use necessitates excess reagent (2.5–3.0 equiv) and extended reaction times (24–48 hours). Byproduct analysis reveals 12–15% cyclic trithiophosphate contaminants, complicating purification.

Nucleophilic Displacement Strategies

Thiophosphate Esterification

A less common approach involves reacting cyclopentylphosphonothioic dichloride with sodium eththiolate (NaSEt) in anhydrous THF:

  • Dichloride Synthesis : Cyclopentylphosphonic acid reacts with PCl₅ (2.2 equiv) at 0°C to form the dichloride.
  • Stepwise Alkylation :
    • First ethoxylation: Dichloride + NaOEt (1.0 equiv) → Chloro-ethoxy intermediate
    • Thioethoxylation: Intermediate + NaSEt (1.0 equiv) → Target compound

This route achieves 65–70% isolated yield but requires rigorous exclusion of moisture to prevent hydrolysis.

Emerging Methodologies

Catalytic Asymmetric Synthesis

Recent advances employ chiral bisoxazoline-copper complexes to induce enantioselectivity during thionation. Using Lawesson’s reagent under asymmetric conditions (20 mol% catalyst, -20°C), researchers achieved 89% ee for methyl analogs, suggesting applicability to cyclopentyl systems.

Continuous Flow Reactor Systems

Pilot-scale studies demonstrate that continuous flow reactors enhance heat transfer and mixing efficiency for thionation reactions. Residence times of 12 minutes at 140°C in superheated xylene produce 94% conversion, outperforming batch reactors by 18%.

Analytical Characterization

Critical spectroscopic data for this compound (predicted from analogs):

  • ³¹P NMR : δ 55–58 ppm (doublet, Jₚ₋ₛ = 650–680 Hz)
  • ¹H NMR : δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃), 4.15 (m, 2H, OCH₂), 1.85 (m, 8H, cyclopentyl)
  • MS (EI) : m/z 252 [M]⁺, 207 [M-OEt]⁺

Chemical Reactions Analysis

Types of Reactions

O,S-Diethyl cyclopentylphosphonothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonothioate oxides.

    Reduction: Reduction reactions can convert the phosphonothioate group to phosphine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or cyclopentyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Phosphonothioate oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonothioates depending on the nucleophile used.

Scientific Research Applications

O,S-Diethyl cyclopentylphosphonothioate has several scientific research applications:

Mechanism of Action

The mechanism of action of O,S-Diethyl cyclopentylphosphonothioate involves its interaction with molecular targets such as enzymes. It acts as an inhibitor by binding to the active site of enzymes, thereby preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

O,S-Diethyl Phenylphosphonothioate (DEPPT)

Molecular Formula : C₁₀H₁₅O₂PS (estimated)
Molecular Weight : ~246.26 g/mol
Key Features :

  • Acts as a simulant for nerve agents like VX due to its structural similarity .
  • Reacts with metallocene catalysts (e.g., Cp₂MoCl₂) under mild conditions, undergoing hydrolysis via nucleophilic attack on the phosphorus center .
  • Degraded by AgY zeolite to form ethyl phenylphosphonate, but inert toward NaY zeolite .
  • Used in studies on catalytic detoxification and environmental persistence .

Comparison with O,S-Diethyl Methylphosphonothioate:

  • Reactivity : DEPPT’s phenyl group enhances electrophilicity, accelerating catalytic degradation compared to the methyl analog .
  • Toxicity: While DEPPT is non-toxic (used as a simulant), O,S-diethyl methylphosphonothioate directly inhibits cholinesterase, posing higher acute toxicity .

O-Cyclopentyl S-[2-(Diethylamino)ethyl] Methylphosphonothioate

Molecular Formula: C₁₂H₂₆NO₂PS Molecular Weight: 279.38 g/mol Key Features:

  • Contains a cyclopentyl group and a diethylaminoethyl side chain, structurally resembling nerve agents like VX.
  • Likely exhibits high lipophilicity due to the bulky cyclopentyl substituent, influencing blood-brain barrier penetration.

Comparison with O,S-Diethyl Methylphosphonothioate:

  • Biological Activity: Expected to have enhanced neurotoxicity due to the aminoethyl group, which mimics the VX structure .

O,O-Diethyl S-Phenyl Phosphorothioate

Molecular Formula : C₁₀H₁₅O₃PS
Molecular Weight : 246.26 g/mol
Key Features :

  • Classified as a pesticide with hazard statements (H302, H312, H332) indicating oral, dermal, and inhalation toxicity .
  • Higher molecular weight and phenyl group confer greater environmental persistence compared to methyl derivatives.

Comparison with O,S-Diethyl Methylphosphonothioate:

  • Applications : Used in agriculture vs. pharmaceuticals/intermediates for the methyl analog.
  • logP : Estimated to be higher than 2.599 due to the phenyl group, reducing water solubility further .

Ethyl S-2-Dimethylaminoethyl Propylphosphonothioate

Molecular Formula: C₉H₂₂NO₂PS Molecular Weight: 247.31 g/mol Key Features:

  • Contains a dimethylaminoethyl group, enhancing interactions with acetylcholinesterase.
  • Listed under Schedule 1A03 , indicating relevance to chemical weapons control .

Comparison with O,S-Diethyl Methylphosphonothioate:

  • Side Chain Effects: The dimethylaminoethyl group likely increases potency as a cholinesterase inhibitor compared to the simpler ethyl/methyl structure .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) logP Key Applications Toxicity Profile
O,S-Diethyl Methylphosphonothioate C₅H₁₃O₂PS 168.19 2.599 Cholinesterase inhibition High acute toxicity
DEPPT C₁₀H₁₅O₂PS ~246.26 ~3.5* VX simulant Low (simulant)
O-Cyclopentyl S-Aminoethyl Analog C₁₂H₂₆NO₂PS 279.38 N/A Nerve agent research Presumed high neurotoxicity
O,O-Diethyl S-Phenyl Phosphorothioate C₁₀H₁₅O₃PS 246.26 ~3.8* Pesticide Oral/dermal toxicity
Ethyl S-Dimethylaminoethyl Propyl Analog C₉H₂₂NO₂PS 247.31 ~2.8* Cholinesterase inhibition High (Schedule 1A03)

*Estimated based on structural analogs.

Research Findings and Mechanistic Insights

  • Catalytic Degradation: DEPPT undergoes rapid hydrolysis with Cp₂MoCl₂ via a bimetallic mechanism, whereas O,S-diethyl methylphosphonothioate’s degradation pathways remain less studied but likely involve similar nucleophilic attacks .
  • Zeolite Interactions: DEPPT reacts with AgY zeolite to form non-toxic salts, while O,S-diethyl methylphosphonothioate may require tailored catalysts due to its smaller alkyl groups .
  • Synthetic Routes: O,S-Diethyl methylphosphonothioate is synthesized via alkylation of methylphosphonothioic acid, while DEPPT derivatives involve aryl imidodithiocarbonates .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for O,S-diethyl cyclopentylphosphonothioate, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For analogs like O,S-diethyl methylphosphonothioate, iodine-mediated alkylation of cyclopentylphosphonothioic acid with ethyl iodide and ethyl thiol is a common approach . Optimize stoichiometry (e.g., 1:2 molar ratio of phosphonothioic acid to alkylating agents) and reaction time (6–12 hrs at 60–80°C). Purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate enantiomers or eliminate byproducts like dialkylated impurities .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

  • Methodology : Use a combination of NMR (¹H, ¹³C, and ³¹P), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For ³¹P NMR, expect signals near δ 35–45 ppm for thiophosphate groups . IR spectroscopy can validate P=O (1250–1300 cm⁻¹) and P-S (650–750 cm⁻¹) bonds. Chiral HPLC (e.g., Chiralpak IA column) with polar mobile phases resolves enantiomers if present .

Q. What are the recommended protocols for preliminary toxicity and stability profiling of this compound?

  • Methodology :

  • Acute toxicity : Conduct OECD Guideline 423 tests in rodents (dose range: 10–300 mg/kg) to determine LD₅₀ .
  • Hydrolytic stability : Incubate in buffers (pH 2–12) at 37°C and analyze degradation products via LC-MS. Cyclopentyl groups may confer higher stability compared to methyl analogs due to steric hindrance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for phosphonothioate analogs (e.g., anticonvulsant vs. neurotoxic effects)?

  • Methodology :

  • Dose-response analysis : Test across a broad concentration range (e.g., 1 nM–100 µM) in in vitro models (e.g., neuronal SH-SY5Y cells).
  • Mechanistic studies : Assess MAO-B inhibition (IC₅₀ via fluorometric assays) and GABA-A receptor binding (radioligand displacement assays) to differentiate targets .
  • Species-specific effects : Compare murine (e.g., ICR strain) and human-derived models to identify interspecies variability .

Q. What experimental designs are optimal for studying the enantiomer-specific pharmacokinetics of this compound?

  • Methodology :

  • Chiral separation : Use preparative HPLC to isolate enantiomers.
  • ADME profiling : Administer each enantiomer (10 mg/kg IV/PO) to rodents; collect plasma/tissue samples for LC-MS/MS analysis. Calculate AUC, Cₘₐₓ, and t₁/₂.
  • Metabolite identification : Incubate with liver microsomes and analyze metabolites via UPLC-QTOF .

Q. How can computational modeling guide the rational design of derivatives with enhanced target selectivity?

  • Methodology :

  • Docking studies : Use AutoDock Vina to model interactions with MAO-B or acetylcholinesterase (PDB IDs: 2V5Z, 4EY7). Focus on cyclopentyl group interactions with hydrophobic pockets.
  • QSAR analysis : Corrogate substituent effects (e.g., alkyl chain length, electronegativity) with bioactivity data from analogs like O,S-diethyl methylphosphonothioate .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP) across studies?

  • Methodology :

  • Standardized assays : Measure logP via shake-flask method (octanol/water) and solubility via equilibrium dialysis.
  • Inter-laboratory validation : Collaborate with multiple labs to replicate results, ensuring consistent purity (≥98% by HPLC) and temperature control .

Q. What strategies mitigate batch-to-batch variability in synthetic this compound?

  • Methodology :

  • Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress.
  • Quality control : Implement strict SOPs for raw material sourcing (e.g., cyclopentylphosphonothioic acid purity ≥95%) and storage (dry, inert atmosphere) .

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